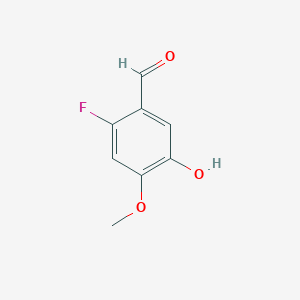

2-Fluoro-5-hydroxy-4-methoxybenzaldehyde

Descripción

2-Fluoro-5-hydroxy-4-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the 2-position, a hydroxyl group at the 5-position, and a methoxy group at the 4-position of the aromatic ring. The presence of electron-withdrawing (fluoro) and electron-donating (hydroxy, methoxy) groups creates a unique electronic environment that influences its reactivity, solubility, and interactions in biological systems.

Propiedades

Fórmula molecular |

C8H7FO3 |

|---|---|

Peso molecular |

170.14 g/mol |

Nombre IUPAC |

2-fluoro-5-hydroxy-4-methoxybenzaldehyde |

InChI |

InChI=1S/C8H7FO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 |

Clave InChI |

ZWCQCWGXEZSYBY-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C(C(=C1)F)C=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde can be synthesized starting from 2-amino-5-methoxytoluene. The synthetic route involves the following steps:

Nitration: 2-Amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.

Reduction: The nitro group is reduced to an amino group, yielding 2-amino-5-methoxytoluene.

Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Oxidation: The methyl group is oxidized to an aldehyde group using an oxidizing agent like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Industrial Production Methods: Industrial production of 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde typically involves large-scale nitration, reduction, fluorination, and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluorine atom with an amino group using ammonia or an amine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Ammonia (NH3), primary or secondary amines

Major Products:

Oxidation: 2-Fluoro-5-hydroxy-4-methoxybenzoic acid

Reduction: 2-Fluoro-5-hydroxy-4-methoxybenzyl alcohol

Substitution: 2-Amino-5-hydroxy-4-methoxybenzaldehyde

Aplicaciones Científicas De Investigación

2-Fluoro-5-hydroxy-4-methoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may involve disruption of cell membrane integrity or inhibition of essential enzymes in microbial cells.

Comparación Con Compuestos Similares

2-Fluoro-5-methoxybenzaldehyde (CAS not specified)

- Structure : Differs by replacing the 5-hydroxy group with a methoxy group.

- This substitution may also alter metabolic pathways, as hydroxyl groups are common sites for phase II conjugation reactions in vivo .

5-Fluoro-2-methoxybenzaldehyde (CAS 19415-51-1)

- Structure : Fluoro at 5-position, methoxy at 2-position.

- Impact : The shifted substituent positions modify the electronic distribution, affecting reactivity in nucleophilic aromatic substitution or electrophilic aldehyde reactions. Similarity score: 0.90 compared to the target compound, indicating moderate structural overlap .

2-Hydroxy-4-methoxybenzaldehyde (CAS 4065-45-6)

- Structure : Lacks fluorine but retains hydroxyl and methoxy groups at adjacent positions (2 and 4).

- This compound has been evaluated by EFSA for flavouring applications, with toxicity inferred from structural analogs .

Halogenated Derivatives

2-Fluoro-5-(trifluoromethyl)benzaldehyde (CAS 886497-81-0)

- Structure : Replaces hydroxyl and methoxy groups with a trifluoromethyl group at the 5-position.

- Impact : The strong electron-withdrawing trifluoromethyl group enhances stability against nucleophilic attack but may reduce solubility in aqueous systems. Such derivatives are often used in agrochemicals for their resistance to enzymatic degradation .

2-Fluoro-5-iodobenzaldehyde (CAS not specified)

- Structure : Substitutes hydroxyl with iodine at the 5-position.

- Iodinated analogs are valuable in radiolabeling or as intermediates in Suzuki-Miyaura reactions .

Functional Group Variants

2-Fluoro-5-hydroxybenzoic Acid (CAS not specified)

2-Fluoro-5-methoxybenzylamine Hydrochloride (CAS 1134508-37-4)

- Structure : Aldehyde replaced by a benzylamine group.

- Impact : The amine functionality enables salt formation (e.g., hydrochloride) and participation in amide bond synthesis, expanding its utility in peptide-mimetic drug development .

Comparative Data Table

Key Research Findings

- Substituent Position Sensitivity : Shifting the hydroxyl group from 5 to 2 (as in 2-Hydroxy-4-methoxybenzaldehyde) reduces fluorine’s electron-withdrawing influence, altering redox behavior .

- Toxicity Inference : EFSA’s reliance on structural analogs for toxicity assessment underscores the importance of substituent-driven metabolic similarities .

- Synthetic Utility : Iodinated or trifluoromethylated derivatives exhibit specialized reactivity, enabling applications in radiopharmaceuticals or herbicides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.